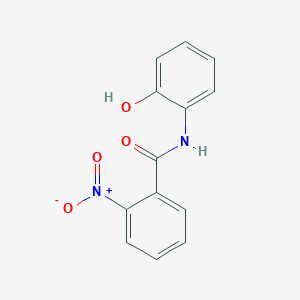![molecular formula C14H13F3N5NaO6S B14744597 sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 4,6-dimethoxy-2-pyrimidinylamine with suitable reagents to form the desired intermediate.
Introduction of the trifluoroethoxy group: The intermediate is then reacted with 2,2,2-trifluoroethanol under specific conditions to introduce the trifluoroethoxy group.
Formation of the sulfonimidate group: The final step involves the reaction of the intermediate with sulfonyl chloride and sodium hydroxide to form the sulfonimidate group, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of multiple functional groups allows the compound to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate can be compared with similar compounds, such as:
Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate: This compound shares the pyrimidinyl and dimethoxy groups but lacks the trifluoroethoxy and sulfonimidate groups, resulting in different chemical properties and reactivity.
Urea, N-(4,6-dimethoxy-2-pyrimidinyl): This compound also contains the pyrimidinyl and dimethoxy groups but differs in the presence of the urea functional group instead of the sulfonimidate group.
tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate: This compound has a similar pyrimidinyl structure but includes a tert-butyl carbamate group, leading to distinct chemical behavior.
Properties
Molecular Formula |
C14H13F3N5NaO6S |
|---|---|
Molecular Weight |
459.34 g/mol |
IUPAC Name |
sodium;N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate |
InChI |
InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23,24,25);/q;+1/p-1 |
InChI Key |
VHYGNEHURXFXSU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N=S(=O)(C2=C(C=CC=N2)OCC(F)(F)F)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
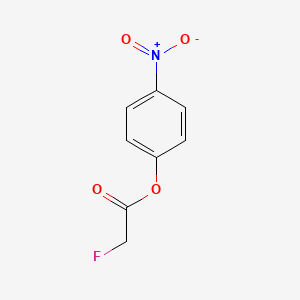

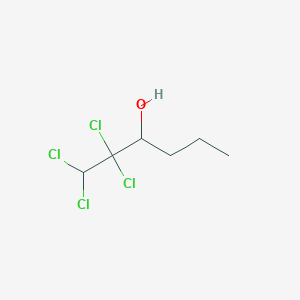

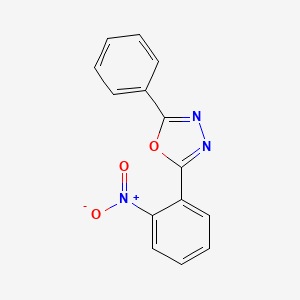
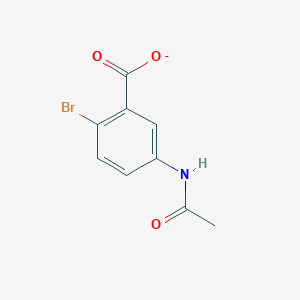
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
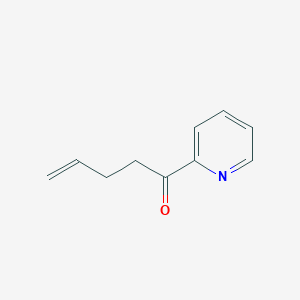
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
